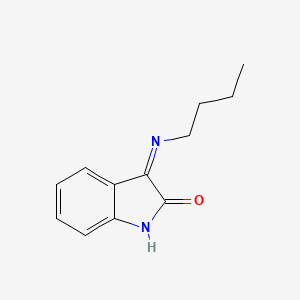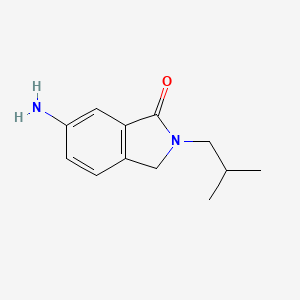![molecular formula C7H11Cl2N3 B11895617 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 871726-41-9](/img/structure/B11895617.png)
5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-dihydrochlorid ist eine stickstoffhaltige heterocyclische Verbindung. Diese Verbindung gehört zur Familie der Pyrrolopyrimidine, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt ist. Die Struktur dieser Verbindung umfasst einen Pyrrolring, der mit einem Pyrimidinring verschmolzen ist, was sie zu einem wertvollen Gerüst für die Arzneimittelforschung und -entwicklung macht.
Vorbereitungsmethoden
Die Synthese von 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-dihydrochlorid umfasst in der Regel mehrere Schritte:
Cyclisierung: Der erste Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Pyrrolo[3,4-d]pyrimidin-Kerns.
Bildung des Dihydrochlorids: Der letzte Schritt beinhaltet die Bildung des Dihydrochloridsalzes, um die Stabilität und Löslichkeit der Verbindung zu verbessern.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig Katalysatoren und spezifische Reaktionsbedingungen eingesetzt werden, um den Prozess zu erleichtern.
Analyse Chemischer Reaktionen
5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, wobei Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.
Biologie: Die Verbindung wird zur Untersuchung der Enzyminhibition und von Proteininteraktionen verwendet.
Industrie: Die Verbindung wird bei der Herstellung von Arzneimitteln und als Zwischenprodukt in der organischen Synthese verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-dihydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Kinasen. Die Verbindung bindet an das aktive Zentrum des Enzyms, hemmt seine Aktivität und beeinflusst so die nachgeschalteten Signalwege. Diese Hemmung kann zur Induktion von Apoptose in Krebszellen oder zur Modulation anderer zellulärer Prozesse führen.
Wirkmechanismus
The mechanism of action of 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells or the modulation of other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-dihydrochlorid gehören:
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin: Fehlt die Methylgruppe an der 5-Position.
Pyrazolo[3,4-d]pyrimidin: Enthält einen Pyrazolring anstelle eines Pyrrolrings.
Pyrrolo[2,3-d]pyrimidin: Anders verschmolzenes Ringsystem.
Die Einzigartigkeit von 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-dihydrochlorid liegt in seinem spezifischen Substitutionsmuster und seinen starken biologischen Aktivitäten, was es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen macht.
Eigenschaften
CAS-Nummer |
871726-41-9 |
|---|---|
Molekularformel |
C7H11Cl2N3 |
Molekulargewicht |
208.09 g/mol |
IUPAC-Name |
5-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c1-5-6-2-8-4-10-7(6)3-9-5;;/h2,4-5,9H,3H2,1H3;2*1H |
InChI-Schlüssel |
MGAAYZSSHSTIPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CN=CN=C2CN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



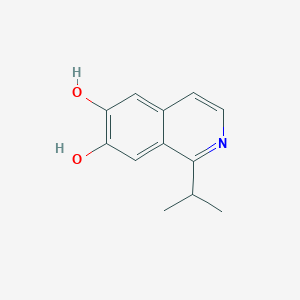


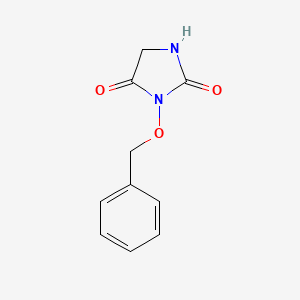
![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)


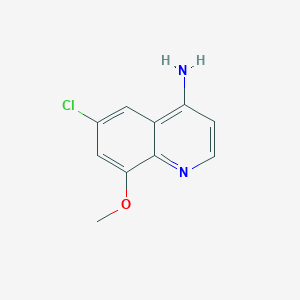
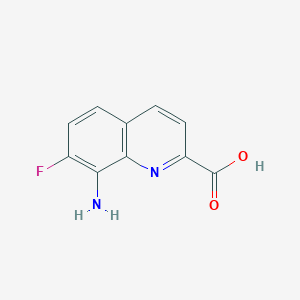
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)
